molecular formula C19H15FN2O3S B11152150 methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11152150
M. Wt: 370.4 g/mol
InChI Key: VRJSVPZIFFYKNG-UHFFFAOYSA-N
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Description

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate is a complex organic compound that features a combination of indole, pyrrole, and thiophene moieties. These structural elements are often found in bioactive molecules, making this compound potentially significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate likely involves multi-step organic reactions. Typical synthetic routes may include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Construction of the Pyrrole Ring: The pyrrole ring can be synthesized via Paal-Knorr synthesis or other cyclization methods.

    Coupling of the Thiophene Ring: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Esterification: The final step may involve esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrole rings.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible sites.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluorinated indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its bioactive structural elements.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan or serotonin.

    Pyrrole Derivatives: Compounds such as porphyrins or pyrrole-based drugs.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.

Uniqueness

The uniqueness of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate lies in its combination of these three distinct moieties, potentially offering unique biological and chemical properties.

Properties

Molecular Formula

C19H15FN2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-2-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H15FN2O3S/c1-9-14(19(24)25-2)16(17(21-9)13-4-3-7-26-13)15-11-8-10(20)5-6-12(11)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23)

InChI Key

VRJSVPZIFFYKNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CS2)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC

Origin of Product

United States

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